molecular formula C7H6Br2N2O2 B1608822 3,5-Dibromosalicylhydrazide CAS No. 46155-70-8

3,5-Dibromosalicylhydrazide

Cat. No.: B1608822
CAS No.: 46155-70-8
M. Wt: 309.94 g/mol
InChI Key: OYKIUUFGGBFAKC-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Salicylhydrazide Chemistry

Salicylhydrazide, or 2-hydroxybenzohydrazide, is a derivative of salicylic (B10762653) acid where the carboxylic acid group is replaced by a hydrazide moiety. ontosight.ai This core structure is a versatile building block in organic synthesis and has been investigated for a range of biological applications, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The presence of the phenolic hydroxyl group, the amide linkage, and the terminal hydrazine (B178648) group provides multiple points for hydrogen bonding and further chemical modification, making it an attractive scaffold for creating libraries of new compounds. wjpps.comcymitquimica.com Salicylhydrazide and its derivatives are known to be important intermediates in the synthesis of fungicides and various pharmaceuticals. patsnap.com A significant area of research involves the condensation of the terminal hydrazide nitrogen with various aldehydes and ketones to form salicylhydrazone Schiff bases, which themselves are a class of compounds with significant biological activities. wjpps.com

Significance of Halogenation in Salicylhydrazide Scaffold Design

The introduction of halogen atoms into a drug candidate's structure is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. Halogenation can enhance a molecule's lipophilicity, thereby improving its ability to cross biological membranes. researchgate.net Furthermore, halogens, particularly bromine and iodine, can participate in a type of non-covalent interaction known as a halogen bond, which can contribute favorably to the stability of a drug-target complex. benthamdirect.comnih.gov

In the context of the salicylhydrazide scaffold, the addition of two bromine atoms at the 3 and 5 positions of the phenyl ring, as seen in 3,5-Dibromosalicylhydrazide, is expected to significantly alter its electronic and steric properties. This dibromination can influence the acidity of the phenolic proton, modify the molecule's shape, and introduce potential halogen bonding sites, thereby affecting its interaction with biological targets. Studies on other halogenated compounds have shown that such modifications can lead to a dramatic increase in antimicrobial or anticancer activity compared to the non-halogenated parent compound. ruc.dk

Historical Development and Contemporary Relevance of Substituted Hydrazide Compounds

The hydrazide functional group (R-CO-NH-NH₂) has a long history in medicinal chemistry, with the first simple hydrazides being synthesized in 1895. wjpps.com Hydrazide derivatives such as iproniazid (B1672159) and isocarboxazid (B21086) were among the early monoamine oxidase (MAO) inhibitors used as antidepressants. scispace.com The hydrazide moiety is a key structural feature in the well-known antitubercular drug, isoniazid. This historical success has cemented hydrazides as a key functional group in drug discovery.

In contemporary research, hydrazides are recognized as powerful and versatile synthons. wjpps.com They serve as precursors for a vast number of heterocyclic compounds like oxadiazoles, triazoles, and pyrazoles, many of which exhibit potent biological activities. wjpps.comnih.gov The hydrazide-hydrazone scaffold (-CONH-N=CH-) is particularly prominent, with numerous reports on its broad spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and antitumoral effects. scirp.orgscirp.orgekb.eg The continued exploration of substituted hydrazides like this compound is driven by this proven track record and the potential to discover new agents with improved efficacy and novel mechanisms of action. benthamdirect.com

Overview of Research Paradigms and Multidisciplinary Approaches for this compound

The investigation of this compound and its potential applications involves a multidisciplinary approach, integrating synthetic chemistry, analytical characterization, and biological evaluation.

Synthesis and Derivatization: A primary research paradigm is the synthesis of the core molecule and its derivatives. The synthesis of salicylhydrazides is typically achieved through the reaction of a salicylic acid ester (like methyl salicylate) or the salicylic acid itself with hydrazine hydrate (B1144303). wjpps.compatsnap.comresearchgate.net For this compound, the likely starting material would be 3,5-dibromosalicylic acid or its corresponding ester. A major focus of synthetic efforts is the creation of Schiff base derivatives by condensing the hydrazide with a wide range of aldehydes and ketones. wjpps.comd-nb.info Another important avenue is the synthesis of metal complexes, as the hydrazide moiety can act as a chelating ligand, and the resulting complexes often exhibit enhanced biological activity compared to the ligand alone. researchgate.netresearchgate.net

Structural and Physicochemical Characterization: Once synthesized, new compounds are rigorously characterized using modern analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the chemical structure. wjpps.comresearchgate.net Mass spectrometry is used to determine the molecular weight. Physicochemical properties such as melting point, solubility, and the octanol-water partition coefficient (LogP) are determined to understand the compound's behavior and drug-likeness.

Biological Evaluation: A significant component of the research involves screening the compounds for various biological activities.

Antimicrobial Activity: This is commonly assessed using in vitro methods like the agar (B569324) well diffusion or broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. researchgate.net

Anticancer Activity: The cytotoxic potential of the compounds is evaluated against various human cancer cell lines (e.g., breast, leukemia, lung). nih.gov The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is a key metric obtained from assays like the MTT assay. nih.govresearchgate.net

Other Biological Assays: Depending on the structural features and the activities of related compounds, researchers may also investigate anti-inflammatory, anticonvulsant, or specific enzyme inhibitory activities. cymitquimica.comnih.gov

This integrated approach of synthesis, characterization, and biological screening is essential for identifying promising new therapeutic leads from the substituted hydrazide class of compounds.

Data Tables

Table 1: Physicochemical Properties of Salicylhydrazide and a Key Precursor

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
SalicylhydrazideC₇H₈N₂O₂152.15~120-125White crystalline powder936-02-7
3,5-Dibromosalicylaldehyde (B1199182)C₇H₄Br₂O₂279.9182-83.5Yellow to yellow-brown crystalline powder90-59-5

Data sourced from references ontosight.aicymitquimica.com.

Table 2: Summary of Investigated Biological Activities for Salicylhydrazide Derivatives

Activity TypeDescriptionCommon Assay MethodsTarget Organisms/CellsReferences
Antibacterial Inhibition of bacterial growth.Broth microdilution (MIC determination), Agar diffusionStaphylococcus aureus, Klebsiella pneumoniae, Escherichia coli wjpps.comscirp.org
Antifungal Inhibition of fungal growth.Agar diffusion, MIC determinationCandida albicans, Aspergillus niger wjpps.comscirp.org
Anticancer / Cytotoxic Inhibition of cancer cell proliferation.MTT assay (IC₅₀ determination)Human cancer cell lines (e.g., HL-60, K-562, MCF-7) nih.govresearchgate.net
Anti-inflammatory Reduction of inflammation.Carrageenan-induced paw edema (in vivo), COX enzyme inhibition (in vitro)Animal models (mice), COX-1/COX-2 enzymes nih.gov
Anticonvulsant Prevention of seizures.Maximal Electroshock (MES) testAnimal models (mice) cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-hydroxybenzohydrazide
Source PubChem
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InChI

InChI=1S/C7H6Br2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKIUUFGGBFAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30196743
Record name 3,5-Dibromosalicylhydrazide
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Molecular Weight

309.94 g/mol
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CAS No.

46155-70-8
Record name 3,5-Dibromo-2-hydroxybenzoic acid hydrazide
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Record name 3,5-Dibromosalicylhydrazide
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Record name 3,5-Dibromosalicylhydrazide
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Record name 3,5-dibromosalicylhydrazide
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Synthetic Methodologies and Reaction Pathways for 3,5 Dibromosalicylhydrazide

Advanced Synthetic Routes from Key Precursors

The construction of the 3,5-Dibromosalicylhydrazide molecule can be strategically achieved by forming the hydrazide moiety from a brominated salicylaldehyde (B1680747) or by introducing bromine atoms onto a pre-existing salicylhydrazide structure.

A primary and direct route to this compound involves the condensation reaction between 3,5-dibromosalicylaldehyde (B1199182) and hydrazine (B178648) hydrate (B1144303). This reaction is analogous to the formation of hydrazones and Schiff bases, where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde.

The reaction typically proceeds by dissolving 3,5-dibromosalicylaldehyde in a suitable solvent, such as ethanol (B145695), and then adding hydrazine hydrate. The mixture is then heated to facilitate the condensation and subsequent dehydration, leading to the formation of the hydrazide. The general reaction is as follows:

Reaction Scheme:

Detailed research on analogous reactions, such as the formation of Schiff bases from 3,5-dibromosalicylaldehyde, provides insight into effective reaction conditions. google.com For instance, heating the reactants in an ethanolic solution is a common practice. google.com

Table 1: Exemplary Reaction Conditions for Condensation of 3,5-Dibromosalicylaldehyde with Hydrazine Derivatives

Reactant A Reactant B Solvent Temperature (°C) Reaction Time (h)
3,5-Dibromosalicylaldehyde Hydrazine hydrate Ethanol 80 2-5

This data is based on analogous reactions reported in the literature. google.com

An alternative pathway to this compound is the direct electrophilic bromination of salicylhydrazide. In this approach, the salicylhydrazide molecule is treated with a brominating agent. The hydroxyl (-OH) and the hydrazide (-CONHNH₂) groups on the benzene (B151609) ring are activating and direct the incoming electrophile (Br⁺) to the ortho and para positions. Since the para position to the hydroxyl group is already occupied by the hydrazide group, the bromine atoms are directed to the available ortho and the other para position (relative to the hydrazide group), which are positions 3 and 5.

The hydroxyl group is a powerful activating group, making the benzene ring highly susceptible to electrophilic substitution. byjus.com Therefore, the reaction often proceeds readily without the need for a Lewis acid catalyst. byjus.com The reaction can be represented as:

Reaction Scheme:

Control over the extent of bromination is crucial. The use of bromine water can lead to the formation of tribrominated products. byjus.com To achieve selective di-bromination, the reaction is typically carried out in a less polar solvent, such as carbon disulfide or chloroform (B151607), at low temperatures. byjus.com

Reaction Kinetics and Mechanistic Considerations in this compound Synthesis

The mechanism of the condensation reaction between 3,5-dibromosalicylaldehyde and hydrazine involves a nucleophilic addition of the hydrazine to the carbonyl group of the aldehyde, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the final hydrazide product. The reaction is often catalyzed by the presence of a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

For the alternative synthetic route, the mechanism of electrophilic bromination of salicylhydrazide follows the general pathway for electrophilic aromatic substitution. The key steps include:

Generation of the electrophile (Br⁺) from the brominating agent.

Attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The activating -OH group significantly stabilizes this intermediate. britannica.com

Deprotonation of the arenium ion to restore the aromaticity of the ring and yield the brominated product.

Kinetic studies on the bromination of salicylic (B10762653) acid have shown that the reaction is second order, being first order with respect to both salicylic acid and bromine. asianpubs.org This suggests that the rate-determining step is the initial attack of the aromatic ring on the bromine molecule. asianpubs.org A similar kinetic profile would be expected for the bromination of salicylhydrazide.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound with high yield and purity is contingent upon the careful control of several reaction parameters.

In the condensation of 3,5-dibromosalicylaldehyde with hydrazine, the choice of solvent is critical. Polar protic solvents like ethanol are often employed as they can solvate both the reactants and facilitate the proton transfer steps in the mechanism. google.com In some cases, a mixture of solvents, such as dimethylformamide (DMF) and acetonitrile (B52724), has been used to ensure the solubility of all components. google.com While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid can accelerate the rate of condensation by activating the aldehyde.

For the direct bromination of salicylhydrazide, the solvent plays a crucial role in controlling the selectivity of the reaction. The use of polar solvents like water can lead to over-bromination due to the high reactivity of the phenol (B47542) ring. byjus.com Therefore, non-polar solvents such as carbon tetrachloride or chloroform are preferred to moderate the reaction and favor the formation of the di-brominated product. byjus.com

Temperature is a key parameter in both synthetic routes. For the condensation reaction, heating is generally required to overcome the activation energy barrier and drive the dehydration step. Temperatures in the range of 80-100°C are commonly used. google.com

In the electrophilic bromination of salicylhydrazide, temperature control is essential for selectivity. The high reactivity of the activated ring means that the reaction can proceed rapidly even at low temperatures. byjus.com Conducting the reaction at reduced temperatures helps to control the rate of reaction and prevent the formation of unwanted by-products.

Pressure is not typically a critical parameter for these liquid-phase reactions under standard laboratory conditions. The reactions are generally carried out at atmospheric pressure.

Scale-Up Considerations and Industrial Applicability of Synthetic Protocols

The transition of a synthetic route from a laboratory setting to an industrial scale is a multifaceted challenge that requires careful consideration of process optimization, reactor design, and downstream processing to ensure efficiency, safety, and cost-effectiveness. While specific large-scale production data for this compound is not extensively published in public literature, general principles of process chemistry for aromatic hydrazides can be applied to anticipate the key scale-up considerations.

A common laboratory synthesis of salicylhydrazides involves the reaction of a salicylic acid ester with hydrazine hydrate. For the industrial production of this compound, this would likely involve the hydrazinolysis of an ester of 3,5-dibromosalicylic acid.

Process Optimization: A primary goal in scaling up this synthesis is to maximize yield and throughput while minimizing costs and waste. This can be achieved through a systematic approach to process optimization, often employing Design of Experiments (DoE) to identify the optimal reaction conditions. Key parameters to investigate include:

Reaction Temperature and Time: Balancing reaction rate with the potential for side reactions and decomposition is critical.

Solvent Selection: The choice of solvent impacts reaction kinetics, product solubility, and ease of purification. For industrial applications, factors such as cost, safety (flashpoint), and environmental impact are paramount.

Stoichiometry of Reactants: Optimizing the molar ratio of the 3,5-dibromosalicylate ester to hydrazine hydrate is crucial for maximizing conversion and minimizing unreacted starting materials.

Catalyst (if any): While often not required for simple hydrazinolysis, the use of a catalyst could potentially reduce reaction times or temperatures, and its selection and loading would be a key optimization parameter.

Reactor Design and Operation: The choice of reactor is critical for ensuring efficient heat and mass transfer, which become more challenging on a larger scale.

Batch vs. Continuous Processing: While traditional pharmaceutical manufacturing has relied on batch reactors, continuous flow chemistry is gaining traction for its potential to offer better control over reaction parameters, improved safety, and more consistent product quality. acs.org For the synthesis of hydrazides, continuous flow processes can offer short residence times, which could be advantageous. acs.org

Materials of Construction: The corrosive nature of some reactants and intermediates may necessitate the use of specialized reactor materials.

Mixing and Heat Transfer: Adequate agitation is essential to ensure homogeneity, while an efficient heat exchange system is required to control the exothermic nature of the reaction.

Crystallization: This is a common method for purifying solid organic compounds. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired crystal form and purity.

Filtration and Drying: Efficient solid-liquid separation and drying of the final product are essential for achieving the required product specifications.

Waste Stream Management: The treatment and disposal of waste streams, including spent solvents and byproducts, must be considered to ensure environmental compliance.

ParameterLaboratory ScaleIndustrial ScaleKey Considerations for Scale-Up
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorMaterial compatibility, heat and mass transfer
Heating/Cooling Heating mantle/ice bathJacketed vessel with heat transfer fluidPrecise temperature control, safety
Mixing Magnetic stirrerMechanical agitator (e.g., impeller)Efficient mixing to ensure homogeneity
Purification Column chromatographyCrystallization, filtrationCost-effectiveness, solvent recovery
Process Control ManualAutomated (e.g., PLC, DCS)Consistency, safety, data logging

Table 1: Comparison of Laboratory and Industrial Scale Synthesis Parameters

Green Chemistry Principles in the Production of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the selection of raw materials, the use of safer solvents and reagents, and the minimization of waste.

In-situ Generation of Bromine: One approach is the in-situ generation of bromine from less hazardous sources, such as hydrogen bromide and an oxidizing agent. This avoids the need to transport and handle large quantities of liquid bromine. researchoutreach.org

Photobromination in Flow Reactors: The use of light to initiate bromination reactions in continuous flow reactors offers a safer and more efficient alternative to traditional methods. researchoutreach.orgacs.org This technique allows for precise control over the reaction and minimizes the inventory of hazardous materials at any given time. researchoutreach.orgacs.org

Enzymatic Halogenation: While still an emerging field, the use of halogenase enzymes for the regioselective halogenation of aromatic compounds presents a promising avenue for sustainable synthesis. ascensusspecialties.com

Alternatives to Hydrazine: Hydrazine is a highly toxic and potentially carcinogenic substance, making its use in large-scale industrial processes a significant safety and environmental concern. fineamin.com Research into safer alternatives is ongoing.

Carbohydrazide: This compound is considered a safer alternative to hydrazine in some applications, as it is non-toxic and its decomposition products are generally harmless. nbinno.com

Methyl Hydrazinocarboxylate: This has been investigated as a practical alternative to hydrazine in the Wolff-Kishner reduction, a related reaction type. organic-chemistry.org

Hydrazine-free Synthetic Routes: The development of synthetic pathways that avoid the use of hydrazine altogether would be the most significant green chemistry advancement. This could involve, for example, the catalytic amination of a suitable precursor.

Solvent Selection and Energy Efficiency: The choice of solvent has a major impact on the environmental footprint of a chemical process.

Greener Solvents: The use of water, supercritical fluids, or bio-derived solvents is preferred over traditional volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Prevention Optimizing reaction conditions to minimize byproduct formation.Reduced waste, lower purification costs.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Less waste, more efficient use of resources.
Less Hazardous Chemical Syntheses Using safer brominating agents and exploring alternatives to hydrazine.Improved worker safety, reduced environmental risk.
Safer Solvents and Auxiliaries Employing water or other green solvents; minimizing solvent use.Reduced VOC emissions, lower environmental impact.
Design for Energy Efficiency Utilizing microwave-assisted synthesis or continuous flow processing.Reduced energy consumption, lower carbon footprint.
Use of Renewable Feedstocks Exploring bio-based routes to starting materials.Reduced reliance on fossil fuels.

Table 2: Application of Green Chemistry Principles

Comprehensive Data on this compound Not Available in Publicly Accessible Scientific Literature

A thorough investigation of scientific databases and scholarly articles has revealed a significant lack of published experimental and computational data for the specific chemical compound this compound. Consequently, the detailed structural and electronic analysis requested cannot be provided at this time.

Searches for single-crystal X-ray diffraction studies, which are essential for determining precise molecular structures, did not yield any specific results for this compound. While crystallographic data is available for related precursor molecules such as 3,5-Dibromosalicylic acid and 3,5-Dibromosalicylaldehyde, this information is not directly transferable to the target hydrazide compound. nih.govnih.gov Similarly, data exists for derivatives where 3,5-dibromosalicylaldehyde is reacted with other benzohydrazides, but not for the parent this compound itself. researchgate.net

Furthermore, the investigation found no specific computational studies using methods like Density Functional Theory (DFT) for this compound. Such studies are necessary to determine ground state geometries, energies, and to perform Frontier Molecular Orbital (FMO) analysis, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Without these dedicated computational analyses, a scientifically accurate discussion of the molecule's electronic structure and reactivity, as per the requested outline, is not possible.

While general principles of molecular orbital theory and DFT are well-established, applying them to a specific compound like this compound requires dedicated research that does not appear to be available in the public domain. wikipedia.orgnih.gov Therefore, any attempt to generate the requested article would rely on speculation rather than documented scientific findings.

In the interest of scientific accuracy and adherence to the specified constraints, the article cannot be generated until peer-reviewed experimental or computational data for this compound becomes available.

Molecular Structure and Conformational Analysis of 3,5 Dibromosalicylhydrazide

Computational Elucidation of Molecular Geometry and Electronic Structure

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution in a molecule, offering insights into bonding, lone pairs, and charge transfer interactions. For 3,5-Dibromosalicylhydrazide, NBO analysis would reveal significant delocalization of electron density arising from the interactions between the lone pairs of the oxygen and nitrogen atoms and the π-system of the aromatic ring.

Key interactions expected to be identified by NBO analysis include:

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the hydroxyl group (-OH) and the carbonyl oxygen (C=O) of the hydrazide moiety, forming a stable six-membered ring. This interaction would be characterized by a significant stabilization energy, indicating a substantial degree of electron density sharing.

The stabilization energies associated with these interactions, calculated through NBO analysis, provide a quantitative measure of their strength. For instance, the interaction between the lone pair of the phenolic oxygen and the antibonding orbitals of the adjacent C-C bonds in the ring, and the interaction between the nitrogen lone pairs and the carbonyl π* orbital are expected to be significant.

Donor NBOAcceptor NBOEstimated Stabilization Energy (E(2)) (kcal/mol)
LP (O) of -OHπ* (C=C) of ringHigh
LP (N) of -NHπ* (C=O)Moderate to High
LP (O) of C=Oσ* (N-N)Low
π (C=C) of ringπ* (C=C) of ringHigh

Note: The data in this table is illustrative and based on typical values for similar molecular systems. Specific computational studies on this compound are required for precise values.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a color-coded map of the electrostatic potential on the electron density surface.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of negative potential are anticipated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as to a lesser extent, the nitrogen atoms of the hydrazide moiety. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the N-H protons. These areas are prone to nucleophilic attack.

The MEP map provides a visual representation of the charge distribution and is instrumental in understanding the molecule's interaction with other chemical species.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound are expected to self-assemble into complex supramolecular architectures governed by a variety of intermolecular interactions.

Characterization of Hydrogen Bonding Networks: Intramolecular and Intermolecular Interactions

Hydrogen bonding is a dominant force in the crystal packing of salicylhydrazide derivatives. nih.gov Both intramolecular and intermolecular hydrogen bonds are expected to play a crucial role in the structure of this compound.

Intramolecular Hydrogen Bond: As mentioned, a strong S(6) intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is a defining feature. nih.gov

Intermolecular Hydrogen Bonds: The hydrazide moiety provides both hydrogen bond donors (-NH, -NH2) and acceptors (C=O, -NH2), leading to the formation of extensive intermolecular hydrogen bonding networks. These interactions can link molecules into chains, sheets, or more complex three-dimensional structures. For instance, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimeric or catemeric motifs. nih.gov

DonorAcceptorType
O-HO=CIntramolecular
N-HO=CIntermolecular
N-HNIntermolecular

Hirshfeld Surface Analysis and Quantitative Assessment of Noncovalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as dnorm, di, and de onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

H...O/O...H contacts: These would be prominent due to the extensive hydrogen bonding and would appear as distinct red regions on the dnorm map.

Br...H/H...Br contacts: Halogen bonding interactions are also possible and would be visible on the Hirshfeld surface.

C...H/H...C contacts: These represent weaker van der Waals interactions.

C...C contacts: Indicative of π-π stacking interactions.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area.

Interaction TypePercentage Contribution (Illustrative)
H···H~40-50%
O···H/H···O~20-30%
Br···H/H···Br~10-15%
C···H/H···C~5-10%
C···C~1-5%

Note: The percentage contributions are estimations based on similar halogenated organic molecules and would require experimental crystallographic data for this compound for accurate determination.

π-π Stacking Interactions and Aromatic Stacking Motifs

The presence of the aromatic ring in this compound allows for the possibility of π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions, arising from the overlap of π-orbitals, contribute to the stabilization of the crystal structure. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. The presence and nature of π-π stacking can be inferred from crystallographic data, such as the distance and angle between the centroids of adjacent aromatic rings. researchgate.net

Computational Prediction of Crystal Structures and Polymorphs

Computational methods for crystal structure prediction (CSP) can be employed to explore the potential packing arrangements and polymorphic forms of this compound. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. This allows for the identification of the most thermodynamically stable crystal structures. CSP can be a valuable tool in understanding the solid-state landscape of a molecule and in identifying potential polymorphs that may have different physical properties.

Despite a comprehensive search for scientific literature, no specific experimental or theoretical studies detailing the vibrational spectroscopy (Infrared and Raman) of this compound could be located. As a result, the requested in-depth analysis and data tables for the "Vibrational Spectroscopy Analysis (IR and Raman) for Structural Confirmation" section cannot be provided at this time.

This lack of available data prevents the creation of a scientifically accurate article that adheres to the user's strict outline and content requirements. Generating such an article without reliable, specific data for the target compound would lead to speculation and inaccuracies, which is contrary to the principles of scientific reporting.

Further research and publication in the field of analytical chemistry and spectroscopy are required to elucidate the vibrational properties of this compound. Once such data becomes available, a thorough and accurate analysis as per the requested outline can be completed.

Coordination Chemistry of 3,5 Dibromosalicylhydrazide

Ligand Properties and Coordination Modes of Dibromosalicylhydrazides

3,5-Dibromosalicylhydrazide possesses three primary donor sites that enable it to act as a chelating agent:

The phenolic oxygen atom from the hydroxyl group.

The carbonyl oxygen atom of the hydrazide moiety.

The terminal amino nitrogen atom of the hydrazide group.

Salicylhydrazides and their derivatives typically function as tridentate ligands, coordinating to a central metal ion through this ONO donor set. researchgate.net The ligand can exist in two tautomeric forms, keto and enol, which influences its coordination mode.

Keto Form: In the neutral or acidic medium, the ligand generally exists in its keto form. It coordinates to the metal ion through the phenolic oxygen (after deprotonation), the carbonyl oxygen, and the terminal amino nitrogen. This coordination forms stable five- and six-membered chelate rings with the metal ion, a structurally favorable arrangement that enhances complex stability.

Enol Form: In a basic medium, the ligand can undergo deprotonation of the amide proton to form the enolate tautomer. In this form, coordination occurs through the phenolic oxygen, the enolic oxygen, and the azomethine nitrogen atom. This mode of coordination is common in complexes where the ligand acts as a dianionic species. researchgate.net

The ability to form multiple chelate rings makes this compound a potent chelating ligand for a variety of metal ions.

The presence of two bromine atoms at the 3 and 5 positions of the salicylic (B10762653) ring significantly modifies the electronic properties of the ligand. Bromine is an electron-withdrawing group, exerting a negative inductive effect (-I). This effect has several important consequences:

Increased Acidity: The electron-withdrawing nature of the bromine atoms pulls electron density away from the phenyl ring, which in turn increases the acidity of the phenolic hydroxyl group. This facilitates the deprotonation of the phenolic proton at a lower pH, making coordination possible under more acidic conditions compared to the unsubstituted salicylhydrazide.

Enhanced Stability of Complexes: In some cases, electron-withdrawing substituents can stabilize the resulting metal complex by delocalizing electron density within the chelate rings. nih.gov

Synthesis and Characterization of Metal-Dibromosalicylhydrazide Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent system. Subsequent characterization using various analytical and spectroscopic techniques is essential to determine the structure and properties of the resulting complexes.

Transition metal ions, with their partially filled d-orbitals, readily form stable complexes with ligands like this compound. Copper(II) is a prime example, known for its versatile coordination geometries.

A general synthetic procedure involves dissolving this compound in a solvent such as ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., copper(II) chloride) in the same solvent. nih.govnih.gov The reaction mixture is often heated under reflux for several hours to ensure complete complexation. Upon cooling, the solid metal complex precipitates and can be isolated by filtration, washed, and dried.

Copper(II) complexes with related hydrazide ligands are often mononuclear, with the ligand acting as a tridentate, dianionic species. researchgate.net The resulting geometry around the Cu(II) center is typically square planar or distorted octahedral, with solvent molecules or other anions occupying the remaining coordination sites. researchgate.netnih.gov

Understanding the stoichiometry (metal-to-ligand ratio) and the stability of the formed complexes is crucial. These parameters are commonly determined in solution using spectrophotometric methods. bohrium.comsemanticscholar.org

Job's Method of Continuous Variation: This method is widely used to determine the stoichiometry of a complex. chemsociety.org.ngwalisongo.ac.id A series of solutions is prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) of the complex. A plot of absorbance versus the mole fraction of the ligand typically yields a curve with a maximum at the mole fraction corresponding to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-ligand ratio, while a maximum at ~0.67 suggests a 1:2 ratio. chemsociety.org.ng

Stability Constants: The stability constant (K) is a measure of the strength of the interaction between the metal ion and the ligand. High values of K indicate the formation of a stable complex. chemsociety.org.ng For a 1:1 complex, the stability constant can be calculated from the data obtained from spectrophotometric titrations. The Gibbs free energy of formation (ΔG) can then be determined using the equation ΔG = -RTlnK, where a negative value of ΔG indicates a spontaneous and feasible complex formation process. chemsociety.org.ng

Table 1: Illustrative Example of Stability Constant Determination for a 1:1 Metal-Salicylate Complex (Data based on a related salicylate system for demonstration purposes) chemsociety.org.ng

Metal IonStoichiometry (Metal:Ligand)log KΔG (kJ/mol)
Fe(III)1:17.31-41.71
Al(III)1:15.93-33.84

Spectroscopic techniques are indispensable for elucidating the coordination environment of the metal ion and confirming the binding mode of the ligand.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Comparing the FT-IR spectrum of the free ligand with that of its metal complex reveals key information about coordination.

The broad band corresponding to the phenolic ν(O-H) stretch in the free ligand typically disappears upon complexation, indicating deprotonation and coordination of the phenolic oxygen.

The ν(C=O) (Amide I) band of the hydrazide group often shifts to a lower frequency (wavenumber) in the complex, which is direct evidence of coordination through the carbonyl oxygen. rsc.org

If the ligand coordinates in its enol form, the ν(C=O) band disappears and is replaced by new bands corresponding to ν(C=N) (azomethine) and ν(C-O) (enolic) stretches. researchgate.net

New, weaker bands appearing in the far-infrared region of the complex's spectrum can be assigned to ν(M-O) and ν(M-N) vibrations, further confirming the formation of coordinate bonds.

Table 2: Typical FT-IR Spectral Data for a Salicylhydrazide Ligand and its Metal Complex

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
Phenolic O-H~3200AbsentDeprotonation and coordination of phenolic oxygen
Amide N-H~3300~3300 (or shifted)N-H bond present
Carbonyl C=O (Amide I)~1650~1610Coordination via carbonyl oxygen
C-O (Phenolic)~1250~1270 (shifted)Coordination via phenolic oxygen
Metal-Oxygen (M-O)-~550Formation of M-O bond
Metal-Nitrogen (M-N)-~450Formation of M-N bond

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the electronic transitions and coordination geometry.

Intra-ligand Transitions: Bands observed in the UV region are typically assigned to π → π* and n → π* transitions within the aromatic ring and hydrazide moiety of the ligand. These bands may shift upon coordination.

Charge Transfer Bands: New, often intense, bands may appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com

d-d Transitions: For transition metal complexes like Cu(II), weak absorption bands in the visible or near-infrared region correspond to d-d electronic transitions. The position and number of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). mdpi.com

Mechanistic Studies of Metal Ion Recognition and Sensing

The ability of this compound to act as a chemosensor for various metal ions is governed by a combination of photophysical processes and specific molecular interactions. These mechanisms are central to its function in detecting and quantifying metal cations.

Chelation-Enhanced Fluorescence (CHEF) and Fluorescence Quenching Mechanisms

The interaction of this compound with metal ions can lead to significant changes in its fluorescence properties, primarily through Chelation-Enhanced Fluorescence (CHEF) or fluorescence quenching. CHEF is a phenomenon where the binding of a metal ion to a fluorophore-receptor system enhances the fluorescence intensity. This is often attributed to the increased rigidity of the molecular structure upon chelation, which reduces non-radiative decay pathways and promotes radiative emission. In the context of Schiff base compounds derived from salicylaldehyde (B1680747), such as those related to this compound, the coordination with metal ions like Al³⁺ can inhibit C=N isomerization, a common non-radiative decay pathway, leading to a "turn-on" fluorescence response. researcher.life

Conversely, fluorescence quenching involves a decrease in fluorescence intensity upon interaction with a quencher, in this case, a metal ion. This can occur through various mechanisms, including photoinduced electron transfer (PET), energy transfer, or the formation of a non-fluorescent ground-state complex. researchgate.netmdpi.com For instance, paramagnetic metal ions are known to be effective quenchers of fluorescence. The specific outcome, whether enhancement or quenching, is highly dependent on the nature of the metal ion, the solvent environment, and the specific structure of the ligand. researchgate.netnih.gov

Different photophysical mechanisms that play a role in the detection of metal ions by fluorescent sensors include:

Chelation-Enhanced Fluorescence (CHEF)

Intramolecular Charge Transfer (ICT)

Photoinduced Electron Transfer (PET)

Aggregation-Induced Emission (AIE) researcher.life

The design of chemosensors for specific cations is a critical factor in achieving high selectivity and sensitivity. This involves careful consideration of the Schiff base structure, the nature of the coordinating groups, and the optimal fluorophore functionality to minimize interference from other metal ions. monash.edu

Role of Intramolecular Hydrogen Bonds in Metal Binding

Intramolecular hydrogen bonds play a critical role in pre-organizing the ligand for metal ion binding and influencing the stability and geometry of the resulting complex. In Schiff base derivatives of 3,5-dibromosalicylaldehyde (B1199182), the presence of an intramolecular O—H···N hydrogen bond is a common structural feature. nih.govnih.gov This hydrogen bond forms between the hydroxyl group of the salicylaldehyde moiety and the imine nitrogen atom of the hydrazide chain.

The crystal structure of a closely related compound, 2-Chloro-N′-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide, confirms the existence of such an intramolecular hydrogen bond. nih.gov This pre-organization holds the donor atoms in a favorable conformation for chelation with a metal ion. Upon coordination, this hydrogen bond is typically broken, and the proton is displaced by the metal ion, which then binds to the phenolic oxygen and the imine nitrogen, forming a stable chelate ring. The strength and presence of this intramolecular hydrogen bond can significantly impact the thermodynamics and kinetics of metal complex formation.

Compound Intramolecular Hydrogen Bond Type Significance
N′-(3,5-Dibromo-2-hydroxybenzylidene)-3,4-methylenedioxybenzohydrazideO—H···NPre-organizes the ligand for metal chelation. nih.govnih.gov
2-Chloro-N′-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazideO—H···NStabilizes the molecular conformation prior to metal binding. nih.gov

Selectivity and Sensitivity Towards Specific Metal Cations

The selectivity of this compound-based sensors for specific metal cations is a key aspect of their application in analytical chemistry. Selectivity refers to the ability of the sensor to preferentially bind to a particular metal ion in the presence of other competing ions. Sensitivity, on the other hand, is a measure of how much the analytical signal (e.g., fluorescence intensity) changes for a given change in the concentration of the analyte.

The design of the ligand, including the nature and position of substituent groups, plays a crucial role in determining its selectivity. For instance, the hard-soft acid-base (HSAB) principle can be a guiding factor, where hard Lewis acids (like Al³⁺) tend to bind preferentially to hard Lewis bases (like oxygen donors), while soft acids (like Hg²⁺) prefer soft bases (like sulfur or nitrogen donors). The steric hindrance around the binding pocket can also influence which metal ions can be accommodated.

Theoretical Approaches to Metal-Ligand Bonding in Dibromosalicylhydrazide Complexes

Theoretical and computational methods provide invaluable insights into the nature of metal-ligand bonding, the geometry of coordination complexes, and their electronic structures. These approaches complement experimental findings and aid in the rational design of new ligands with tailored properties.

Computational Modeling of Coordination Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational tool used to model the geometric and electronic properties of molecules, including metal complexes. wikipedia.orgnih.govunic.ac.cydergipark.org.trresearchgate.netnih.gov By performing geometry optimizations, researchers can predict the most stable three-dimensional arrangement of atoms in a this compound-metal complex. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the coordination sphere around the metal ion.

Furthermore, DFT calculations can elucidate the electronic structure of these complexes by determining the energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the reactivity and spectroscopic properties of the complex. Analysis of the molecular orbitals can reveal the nature of the metal-ligand bonding, indicating whether it is predominantly ionic or covalent and identifying the orbitals involved in charge transfer processes.

Analysis of Ligand Field Effects and Crystal Field Stabilization Energy

Ligand Field Theory (LFT) is an extension of Crystal Field Theory (CFT) that incorporates aspects of molecular orbital theory to describe the electronic structure of transition metal complexes. wikipedia.orgwelcomehomevetsofnj.orgbritannica.comlibretexts.org LFT considers the interactions between the d-orbitals of the central metal ion and the orbitals of the surrounding ligands. These interactions cause the degenerate d-orbitals to split into different energy levels. The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), depends on the geometry of the complex, the nature of the metal ion, and the strength of the ligands.

The arrangement of electrons within the split d-orbitals determines the magnetic properties and the electronic spectra (color) of the complex. The Crystal Field Stabilization Energy (CFSE) is the net energy decrease resulting from the splitting of the d-orbitals and the preferential occupation of the lower energy orbitals by the d-electrons. simply.sciencelibretexts.orgyoutube.comwikipedia.org The CFSE can be calculated based on the d-electron configuration and the geometry of the complex. For an octahedral complex, the CFSE is calculated as:

CFSE = (-0.4 * nt2g + 0.6 * neg) * Δo

where nt2g and neg are the number of electrons in the t2g and eg orbitals, respectively, and Δo is the ligand field splitting parameter for an octahedral field.

The magnitude of the CFSE provides a measure of the thermodynamic stability of the complex arising from the ligand field effects. While specific calculations for this compound complexes are not detailed in the available literature, these theoretical frameworks provide the essential tools for analyzing and predicting their properties.

Development of Bridging Ligands and Multinuclear Complexes

The versatile coordination behavior of salicylhydrazide derivatives, including this compound, allows for their application as building blocks in the construction of complex molecular architectures. Their ability to act as bridging ligands is fundamental to the formation of multinuclear complexes, where two or more metal centers are linked within a single molecular entity. This section explores the role of this compound and related compounds in the development of such intricate coordination compounds.

The fundamental concept of a bridging ligand involves a ligand that connects two or more metal ions. mdpi.com Salicylhydrazides, with their multiple donor sites—phenolic oxygen, carbonyl oxygen, and hydrazinic nitrogen atoms—are well-suited for this role. These functional groups can coordinate to multiple metal centers simultaneously, leading to the formation of dinuclear, trinuclear, or even higher nuclearity clusters.

While specific studies detailing the bridging capabilities of this compound are not extensively documented in publicly available research, the behavior of analogous salicylhydrazone and salicylaldoxime ligands provides significant insight into its potential. For instance, salicylaldoximes are recognized for their capacity to act as both chelating and bridging units, facilitating the synthesis of multinuclear clusters. nih.gov The phenolato and oximato groups within these ligands can bridge metal ions, a function that the phenolate and hydrazide moieties of this compound could similarly perform.

Research on related acylhydrazone-based ligands has demonstrated the formation of µ-phenoxido-bridged dinuclear copper(II) complexes. In these structures, the phenolic oxygen atom of the ligand bridges two copper centers. xn--michael-bhme-djb.de This bridging mode is a common feature in the coordination chemistry of salicylaldehyde derivatives and is a highly probable coordination mode for this compound. The resulting dinuclear core, often a [Cu₂(OR)₂]²⁺ unit, is a recurring motif in the study of magnetic interactions between metal centers. xn--michael-bhme-djb.de

The formation of multinuclear complexes is not limited to copper. Studies on manganese(III) complexes with Schiff base ligands derived from salicylaldehyde have revealed the formation of hydroxo-bridged structures. nih.gov Furthermore, salicylaldoxime-based ligands have been successfully employed in the synthesis of hexa-iron clusters. nih.gov These examples underscore the broad potential of salicyl-based ligands to form multinuclear complexes with a variety of transition metals.

The table below summarizes the types of bridging and nuclearity observed in complexes of ligands structurally related to this compound, offering a predictive framework for its own coordination behavior.

Ligand TypeBridging MoietyMetal Ion(s)Resulting Nuclearity
SalicylaldoximePhenolato, OximatoFe(III)Hexanuclear
Acylhydrazoneµ-phenoxidoCu(II)Dinuclear
Salicylaldehyde Schiff BaseHydroxoMn(III)Trinuclear, 1D Chain

The ability to form these multinuclear structures is of significant interest in the fields of materials science and catalysis. The proximity of metal centers in these complexes can lead to unique magnetic, electronic, and reactive properties. For example, dinuclear copper(II) complexes often exhibit antiferromagnetic coupling between the metal ions. xn--michael-bhme-djb.de The design and synthesis of new multinuclear complexes using ligands like this compound are driven by the prospect of creating novel materials with tailored properties.

Advanced Spectroscopic Characterization and Analytical Techniques in 3,5 Dibromosalicylhydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Titration Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 3,5-Dibromosalicylhydrazide. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and the connectivity between them.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental assessment of the molecular structure.

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms present. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the hydrazide (-NH and -NH₂) protons. The aromatic region would likely display two doublets due to the two non-equivalent protons on the benzene (B151609) ring, with their splitting pattern revealing their meta-relationship. The phenolic hydroxyl proton is typically observed as a broad singlet at a very downfield chemical shift, often above 11 ppm, due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The protons of the hydrazide group are also expected to appear as distinct, often broad signals that are exchangeable with deuterium (B1214612) oxide (D₂O). mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. Key signals would include those for the carbonyl carbon (typically in the 160-170 ppm range), the carbon atoms bonded to the bromine and hydroxyl groups, and the unsubstituted aromatic carbons.

Predicted ¹H NMR Data for this compound Predicted data based on analysis of structurally similar compounds.

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Ar-H~ 7.8 - 8.0d (Doublet)Aromatic proton adjacent to the hydrazide group.
Ar-H~ 7.6 - 7.7d (Doublet)Aromatic proton between the two bromine atoms.
-OH> 11.5s (Singlet, broad)Phenolic proton, downfield due to intramolecular H-bonding. D₂O exchangeable.
-NH-~ 9.5 - 10.5s (Singlet, broad)Amide proton of the hydrazide. D₂O exchangeable.
-NH₂~ 4.5 - 5.5s (Singlet, broad)Terminal amine protons of the hydrazide. D₂O exchangeable.

Predicted ¹³C NMR Data for this compound Predicted data based on general chemical shift ranges and substituent effects.

AssignmentPredicted Chemical Shift (δ, ppm)
C=O~ 165 - 170
C-OH~ 155 - 160
Ar C-H~ 135 - 140
Ar C-H~ 120 - 125
C-C=O~ 115 - 120
C-Br~ 110 - 115
C-Br~ 108 - 112

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often required for unambiguous assignment of all signals and complete structural confirmation. preprints.org

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would be expected to show a cross-peak connecting the two aromatic proton signals, confirming their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.com An HSQC spectrum would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals in the carbon skeleton.

Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key CorrelationInformation Gained
COSY¹H ↔ ¹HAr-H₁ ↔ Ar-H₂Confirms coupling between adjacent aromatic protons.
HSQC¹H ↔ ¹³C (1-bond)Ar-H₁ ↔ Ar-C₁ Ar-H₂ ↔ Ar-C₂Assigns specific carbons to their attached protons.
HMBC¹H ↔ ¹³C (2-3 bonds)Ar-H ↔ C=O NH ↔ C=OConfirms the connectivity of the aromatic ring to the hydrazide functional group.

NMR titration is a powerful method used to study non-covalent interactions between a host molecule and a ligand, allowing for the determination of binding affinities (expressed as the dissociation constant, Kₑ). nih.govethz.ch The experiment involves monitoring the changes in the NMR spectrum (typically chemical shifts) of one molecule upon the incremental addition of a binding partner. nih.gov

In a hypothetical experiment, a solution of this compound could be titrated with a target receptor (e.g., a protein or a metal ion). As the receptor is added, specific protons of the hydrazide that are involved in the binding interaction would experience a change in their local electronic environment, resulting in a perturbation of their chemical shift (Δδ). By plotting the change in chemical shift against the molar ratio of the added receptor, a binding curve can be generated. This curve is then fitted to a suitable binding isotherm equation to calculate the Kₑ value, providing a quantitative measure of the binding strength. nih.gov The nature of the chemical shift changes can also provide insights into the binding mode and the stoichiometry of the interaction.

Hypothetical NMR Titration Data Illustrative data showing chemical shift perturbation of a single proton on this compound upon addition of a binding partner.

Molar Ratio [Ligand]/[Host]Chemical Shift (δ, ppm)Change in Shift (Δδ, ppm)
0.07.9500.000
0.27.9620.012
0.57.9800.030
1.08.0150.065
1.58.0400.090
2.08.0580.108
3.08.0750.125

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. chemguide.co.uk It is used to characterize the chromophoric (light-absorbing) parts of a molecule.

The structure of this compound contains several chromophores: the substituted benzene ring and the carbonyl group of the hydrazide moiety. These features give rise to characteristic electronic transitions. libretexts.org

π → π* Transitions : These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the conjugated system of the aromatic ring and the C=O double bond. The presence of substituents on the ring (Br, OH) typically causes a bathochromic (red) shift, moving the absorption maximum (λₘₐₓ) to a longer wavelength compared to unsubstituted benzene. utoronto.ca

n → π* Transitions : These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* anti-bonding orbital of the carbonyl group. These transitions are typically weaker in intensity than π → π* transitions. libretexts.org

The combination of these chromophores results in a UV-Vis absorption spectrum that is a unique fingerprint of the molecule's electronic structure.

Probable Electronic Transitions in this compound

Transition TypeOrbitals InvolvedAssociated ChromophoreExpected Wavelength Region
π → ππ (bonding) → π (anti-bonding)Aromatic Ring, C=O groupUV (200-350 nm)
n → πn (non-bonding) → π (anti-bonding)C=O group, Nitrogen atomsUV/Near-Vis (>300 nm)

Molecules with the salicyl core, like this compound, are known candidates for a photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This phenomenon is facilitated by the intramolecular hydrogen bond between the phenolic hydroxyl group (proton donor) and the carbonyl oxygen atom (proton acceptor).

Upon absorption of a photon (photoexcitation), the acidity of the phenolic proton increases dramatically. This triggers an ultrafast transfer of the proton from the hydroxyl oxygen to the carbonyl oxygen. iitk.ac.in This process creates a transient, electronically excited species known as a keto-tautomer. The relaxation of this excited tautomer back to its ground state results in the emission of light (fluorescence) at a significantly longer wavelength than that of the initial absorption. This large separation between the absorption and emission maxima is known as a Stokes shift and is a hallmark of the ESIPT process. nih.gov

The ESIPT photocycle can be summarized as:

Absorption : The ground-state Enol form absorbs a UV photon and is promoted to an excited state (E*).

ESIPT : An ultrafast proton transfer occurs in the excited state, forming the excited Keto-tautomer (K*).

Fluorescence : The excited Keto-tautomer relaxes to its ground state (K) by emitting a photon, typically in the visible region.

Reverse Transfer : A rapid, non-radiative proton transfer returns the molecule from the ground-state Keto form to the more stable ground-state Enol form.

This efficient, four-level photocycle makes ESIPT-capable molecules like this compound of interest for applications in fluorescent probes, sensors, and photo-stabilizers. nih.govsemanticscholar.org The modulation of the ESIPT fluorescence can be used to detect changes in the molecule's environment, such as the presence of specific ions or changes in pH. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. In a typical electron ionization (EI) mass spectrometer, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

For this compound (C₇H₆Br₂N₂O₂), the exact molecular weight can be calculated. The presence of two bromine atoms is significant, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak, appearing as a cluster of peaks (M+, [M+2]+•, [M+4]+•) with a distinctive intensity ratio (approximately 1:2:1).

While a specific mass spectrum for this compound is not available, the fragmentation would likely proceed through common pathways for aromatic hydrazides and brominated compounds. Key fragmentation steps could include:

Cleavage of the N-N bond.

Loss of the hydrazide moiety (-NHNH₂).

Fission of the amide C-N bond.

Loss of bromine atoms.

Decarbonylation (loss of CO) from the salicyl ring.

The fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation. General fragmentation patterns for amides and aromatic compounds often involve characteristic losses that can help identify the structure of the parent molecule. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical and chemical research to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.

A validated RP-HPLC (Reversed-Phase HPLC) method would be suitable for analyzing this compound. In such a method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Purity Assessment: To assess the purity of a this compound sample, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram would ideally show a single, sharp peak corresponding to the compound. The presence of additional peaks would indicate impurities, such as starting materials (e.g., 3,5-dibromosalicylic acid), by-products, or degradation products. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity determination. Method validation would involve assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). nih.govijtonline.com

Reaction Monitoring: HPLC is also invaluable for monitoring the synthesis of this compound. For instance, in a reaction between a 3,5-dibromosalicyl derivative and hydrazine (B178648), small aliquots of the reaction mixture can be withdrawn at different time intervals. HPLC analysis of these aliquots would show the decreasing peak area of the starting materials and the increasing peak area of the this compound product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration to maximize yield and minimize impurity formation.

A typical HPLC method for a compound like this compound might involve the parameters outlined in the table below, although specific conditions would require experimental optimization.

ParameterTypical Value/Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile (B52724) and water/buffer
Detector UV-Vis Detector (wavelength set to a λmax of the compound)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are crucial for determining the stability of a compound at different temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com A TGA curve for this compound would show the temperature at which the compound begins to decompose. The analysis would reveal if the decomposition occurs in a single step or multiple stages. For hydrazide derivatives, the initial mass loss often corresponds to the loss of small molecules like water or ammonia, followed by the breakdown of the larger organic structure at higher temperatures. researchgate.net The TGA data is critical for understanding the thermal limits of the material.

Biological and Biomedical Research on 3,5 Dibromosalicylhydrazide and Its Analogs

Antimicrobial Activity Studies

Hydrazide-hydrazones are recognized for their versatile biological properties, including significant antimicrobial effects. mdpi.comnih.gov The core structure is a key pharmacophore that has been investigated for activity against various pathogens, leading to the development of numerous derivatives. mdpi.com

Evaluation against Bacterial and Fungal Pathogens

While direct and extensive studies on 3,5-Dibromosalicylhydrazide are not widely documented, the broader class of salicylhydrazides and their derivatives have been evaluated for antimicrobial efficacy. Research on related hydrazide-hydrazone compounds demonstrates a range of activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain novel hydrazide-hydrazone derivatives have shown potent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov

The antimicrobial potential is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on various hydrazone derivatives have reported MIC values spanning from as low as 0.49 µg/mL to over 256 µg/mL, depending on the specific chemical structure and the microbial strain being tested. mdpi.com For example, some derivatives show stronger activity against Gram-positive bacteria, while others are more effective against Gram-negative species. nih.gov Antifungal properties have also been noted, with certain analogs showing efficacy against fungi such as Candida albicans. nih.gov

Table 1: Representative Antimicrobial Activity of Structurally Related Hydrazone Analogs

Compound Type Test Organism MIC (µg/mL) Reference
Isonicotinic Acid Hydrazide-hydrazone S. aureus ATCC 6538 1.95 - 7.81 nih.gov
s-Triazine Hydrazide-hydrazone S. aureus MRSA1 3.125 mdpi.com
s-Triazine Hydrazide-hydrazone E. coli 12.5 mdpi.com

This table presents data for structurally related hydrazide-hydrazone compounds to illustrate the general antimicrobial potential of this chemical class, not for this compound itself.

Structure-Activity Relationship (SAR) Studies of Brominated Salicylhydrazides

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity, guiding the design of more potent derivatives. nih.gov For salicylic (B10762653) acid derivatives, halogenation has been shown to be a critical factor in their antibacterial reactivity. A study comparing various substituted salicylic acids found that the presence and position of a halogen atom significantly impact efficacy. Specifically, 5-bromosalicylic acid demonstrated greater antibacterial activity than both 5-chlorosalicylic acid and the parent salicylic acid, indicating that the bromine substituent enhances its antimicrobial properties. nih.gov

This suggests that the two bromine atoms on the salicyl ring of this compound are likely crucial contributors to its potential biological activity. Further research into salicylaldehyde (B1680747) benzoylhydrazones has shown that introducing a bromo group at the fifth position of the salicylaldehyde ring can lead to heightened activity against certain cancer cell lines, reinforcing the importance of halogenation in modulating the bioactivity of this class of compounds. nih.gov The azomethine group (-NH–N=CH-) inherent to hydrazones is also considered essential for their pharmacological effects. mdpi.com

Mechanistic Investigations of Antibacterial Action

The precise mechanism by which this compound may exert its antibacterial effects has not been specifically elucidated. However, research into its constituent chemical classes provides potential models. Phenolic compounds, such as salicylic acid, are known to exert their antibacterial effects by disrupting bacterial cell membranes and walls. nih.gov This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Another potential mechanism for hydrazone derivatives involves the inhibition of key bacterial enzymes. Molecular docking studies on some hydrazide-hydrazone compounds have suggested that their antibacterial potency may be linked to strong binding interactions within the active site of DNA gyrase. mdpi.com This enzyme is essential for bacterial DNA replication, and its inhibition is a validated mechanism for antibacterial agents.

Anticancer Potential and Molecular Mechanisms

The search for novel anticancer agents has led to the investigation of various synthetic compounds, including hydrazone derivatives. Their antiproliferative activity is a subject of ongoing research, with many analogs demonstrating potent effects against a range of cancer cells. nih.govsemanticscholar.org

In Vitro Cytotoxicity Against Cancer Cell Lines

While specific data for this compound is limited, studies on closely related halogenated salicylaldehyde benzoylhydrazones confirm their cytotoxic potential. For example, 3,5-dichloro substituted hydrazones have been identified as potential candidates for drug discovery due to their in vitro cytotoxicity against the K-562 chronic myeloid leukemia cell line. semanticscholar.org Similarly, 5-bromosalicylaldehyde-derived hydrazones have shown significant activity against T-cell leukemic (SKW-3) and myeloid (HL-60) cell lines. nih.gov

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Various hydrazone derivatives have demonstrated potent cytotoxicity with IC50 values in the low micromolar and even nanomolar range against different cancer cell lines. nih.govnih.gov

Table 2: In Vitro Cytotoxicity of Halogenated Salicylaldehyde Hydrazone Analogs Against Cancer Cell Lines

Compound Type Cancer Cell Line IC50 Value Reference
Arylidene-hydrazinyl-thiazole Analog BxPC-3 (Pancreatic) 1.69 µM nih.gov
Arylidene-hydrazinyl-thiazole Analog MOLT-4 (Leukemia) 2.2 µM nih.gov
5-Nitrosalicylaldehyde benzoylhydrazone HL-60 (Leukemia) Micromolar concentrations nih.gov

This table includes data for structurally related halogenated hydrazone analogs to provide context for potential anticancer activity, not for this compound itself.

Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of hydrazone derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. nih.gov Apoptosis is a critical mechanism for eliminating cancerous cells, and its induction is a key feature of many chemotherapeutic agents. Studies on novel arylidene-hydrazinyl-thiazoles showed that the most potent compounds induced apoptosis, which was evidenced by increased activity of caspase-3/7 proteins and changes in the expression of apoptosis-related genes like Bcl-2 and Bax. nih.gov

In addition to apoptosis, causing cell cycle arrest is another effective anticancer strategy. By halting the progression of the cell cycle, a compound can prevent cancer cells from proliferating. Research on other brominated compounds and chalcone (B49325) derivatives has shown they can induce cell cycle arrest, often at the G2/M phase. nih.govnih.govresearchgate.net This arrest prevents the cell from entering mitosis, thereby inhibiting cell division. The molecular mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and cyclins, which are key regulators of cell cycle progression. doi.org These findings suggest that a potential mechanism for the anticancer activity of this compound could involve similar pathways of inducing apoptosis and cell cycle arrest.

Identification of Molecular Targets (e.g., β-tubulin interaction)

While microtubule-targeting agents are a cornerstone of cancer chemotherapy, specific research detailing the direct interaction of this compound with β-tubulin is not extensively documented in the available scientific literature. However, research into the broader class of salicylhydrazide derivatives has successfully identified other distinct molecular targets. Key among these are specific enzymes and receptor subtypes, which have been the focus of significant investigation. These include the HIV-1 integrase enzyme and particular subunits of the GABAA receptor, which are discussed in detail in the subsequent sections.

In Vivo Efficacy Studies in Cancer Models

Enzyme Inhibition and Modulatory Activities

The salicylhydrazide scaffold has proven to be a versatile template for the development of potent and selective enzyme inhibitors and modulators. Research has primarily focused on its application in antiviral and neurological contexts.

The salicylhydrazide class of compounds has been identified as a source of potent inhibitors of the human immunodeficiency virus 1 (HIV-1) integrase, an essential enzyme for viral replication. acs.orgnih.gov The proposed mechanism of action involves the chelation of the metal cofactor (Mn²⁺) in the enzyme's active site, which is critical for its catalytic activity. acs.orgnih.gov

A lead compound in this class, N,N′-bis(salicylhydrazine), demonstrated significant inhibitory activity against both the 3′-processing and strand transfer functions of the enzyme. acs.org Subsequent structure-activity relationship (SAR) studies on a series of 45 novel hydrazides revealed critical structural requirements for potency. acs.org The 2-hydroxyl group on the salicyl moiety was found to be indispensable for activity. acs.orgnih.gov Modifications to this group, including its replacement with a bromo group, resulted in a complete loss of potency against HIV-1 integrase. acs.org This finding indicates that this compound, despite belonging to this chemical class, is not an effective inhibitor of this specific enzyme. The development of early salicylhydrazide inhibitors as antiretroviral agents was also complicated by significant cytotoxicity. nih.gov

Compound/AnalogModification from Lead CompoundHIV-1 Integrase Inhibition
N,N′-bis(salicylhydrazine) (Lead)-Potent (IC50 < 3 µM)
Analog with Amino Group-OH replaced with -NH2Inactive
Analog with Bromo Group-OH replaced with -BrInactive
Analog with Fluoro Group-OH replaced with -FInactive

Data sourced from studies on N,N′-bis(salicylhydrazine) derivatives. acs.org

A significant finding in the study of salicylhydrazide analogs is the discovery of salicylidene salicylhydrazide (SCS) as a potent and selective inhibitor of γ-aminobutyric acid type A (GABAA) receptors that contain the β1 subunit. nih.govnih.gov GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. researchgate.net

Using high-throughput screening and subsequent patch-clamp electrophysiological techniques, SCS was identified as a selective partial inhibitor. nih.govresearchgate.net It demonstrated a notable preference for receptors incorporating the β1 subunit, with little effect from variations in the α or γ subunits. nih.gov For instance, at α2β1γ1 receptors, SCS exhibited an IC₅₀ value of 5.3 nM with a maximum inhibition of 68.1%. researchgate.net

Further mechanistic studies revealed that SCS acts via an allosteric mechanism, reducing the maximum response to GABA without altering its EC₅₀. nih.gov The inhibition was not influenced by the benzodiazepine (B76468) antagonist flumazenil, nor did SCS compete with other known modulators like picrotoxin (B1677862) or pregnenolone (B344588) sulphate. nih.gov This evidence, combined with mutational analysis pointing to the importance of threonine 255 and isoleucine 308 within the β1 subunit, suggests that SCS interacts with a novel and previously unidentified modulatory site on the GABAA receptor. nih.govresearchgate.net

Receptor SubtypeSCS IC₅₀ (nM)Maximum Inhibition (%)
α2β1γ1θ3256 ± 5
α2β1γ15.368.1 ± 2.7
α1β1γ1θ-74.3 ± 1.4

Data based on studies of Salicylidene Salicylhydrazide (SCS). nih.govresearchgate.net

The potential for hydrazide derivatives to act as enzyme inhibitors extends beyond the well-studied examples of HIV-1 integrase and GABAA receptors. The structural scaffold is being investigated for its activity against other enzyme systems. For example, a series of derivatives based on a 3,5-dihydroxybenzoyl-hydrazineylidene structure—a close relative of the salicylhydrazide scaffold—were synthesized and evaluated as inhibitors of tyrosinase. nih.gov Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. nih.gov The most potent analog in this series demonstrated competitive inhibition with an IC₅₀ value of 55.39 µM, highlighting that this general chemical structure can be adapted to target diverse enzyme families. nih.gov

Neuropharmacological Investigations of this compound Derivatives

The neuropharmacological interest in salicylhydrazide derivatives is primarily driven by their modulatory effects on GABAA receptors. The discovery of salicylidene salicylhydrazide (SCS) as a selective inhibitor of β1-containing GABAA receptors holds significant implications for neuroscience and the development of novel therapeutic agents. nih.govresearchgate.net

The subunit composition of GABAA receptors dictates their pharmacological properties and localization within the brain, and compounds with subunit-selectivity are highly sought after for their potential to achieve targeted therapeutic effects with fewer side effects. The selective inhibition of the β1-containing receptor subtype, which has a distinct distribution in the brain compared to β2 and β3 subtypes, suggests that compounds like SCS could be used as pharmacological tools to dissect the specific physiological roles of these receptors. Such selective inhibitors could pave the way for developing drugs for neurological or psychiatric conditions where dysregulation of β1-containing GABAA receptor signaling is implicated, without the broad sedative effects associated with non-selective GABAA receptor modulators. nih.gov

In Silico Screening, Molecular Docking, and Pharmacophore Modeling in Drug Discovery

In the realm of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of new therapeutic agents. In silico methods, including virtual screening, molecular docking, and pharmacophore modeling, allow researchers to predict the interactions between small molecules, such as this compound and its analogs, and their biological targets at an atomic level. nih.govopenmedicinalchemistryjournal.com These approaches provide crucial insights into binding mechanisms and structural requirements for biological activity, thereby streamlining the design of more potent and selective compounds. nih.gov

In Silico Screening

Virtual or in silico screening is a computational strategy used to search vast libraries of chemical compounds to identify molecules that are likely to bind to a specific drug target. openmedicinalchemistryjournal.com This process significantly narrows down the number of candidates for experimental testing, saving considerable time and resources. researchgate.net For a compound like this compound, virtual screening could be employed to test millions of its structural analogs against the three-dimensional structure of a target protein, such as an enzyme or receptor, to prioritize those with the highest predicted binding affinity. openmedicinalchemistryjournal.com

Molecular Docking

Molecular docking is a key computational tool that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mendeley.com This method calculates a "docking score," which estimates the binding affinity, and provides a detailed visualization of the ligand's binding pose within the active site of the target. nih.govnih.gov These simulations reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are critical for binding. nih.gov

For instance, in a study on salicylhydrazide-related analogs, molecular docking was used to understand their binding mode within the active site of tyrosinase, a key enzyme in melanin biosynthesis. nih.gov The most potent analog, a 3,5-dihydroxybenzoyl-hydrazineylidene derivative, demonstrated a strong binding affinity. nih.gov The docking results were validated by re-docking a known co-crystallized ligand, which confirmed the reliability of the computational approach. nih.gov The detailed interactions identified through docking provide a roadmap for rationally designing improved inhibitors.

Table 1: Example of Molecular Docking Results for a Salicylhydrazide Analog

Compound ClassTarget EnzymeDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
3,5-dihydroxybenzoyl-hydrazineylideneTyrosinase-7.570 to -4.157Glu98, Phe292, His296Hydrogen Bonds, Pi-Pi Stacking

This table illustrates typical data obtained from molecular docking studies on compounds analogous to salicylhydrazide, based on findings from a study on tyrosinase inhibitors. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of steric and electronic features of a molecule required for its biological activity. nih.gov A pharmacophore model does not represent a real molecule or a real chemical structure but rather an abstract concept that highlights the crucial features responsible for a drug's interaction with its target. youtube.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic groups (H). nih.govnih.gov

Pharmacophore models can be generated using two primary approaches:

Ligand-Based: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting their common chemical features. nih.gov

Structure-Based: When the structure of the biological target is available, a pharmacophore model can be derived directly from the key interaction points within its binding site. nih.gov

A generated pharmacophore model can serve as a 3D query to screen compound databases for novel molecules that possess the required features, even if their chemical scaffolds are different. nih.gov Studies on salicylic acid derivatives have utilized pharmacophore mapping to create models that successfully predict biological activity, demonstrating the utility of this approach in designing new inhibitors. nih.gov

Table 2: Illustrative Pharmacophore Features for a Class of Inhibitors

Pharmacophoric FeatureDescriptionPotential Role in Binding
Hydrogen Bond Acceptor (A)A feature that can accept a hydrogen bond (e.g., carbonyl oxygen).Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the target protein.
Hydrogen Bond Donor (D)A feature that can donate a hydrogen bond (e.g., hydroxyl or amide group).Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) on the target protein.
Aromatic Ring (R)A planar, cyclic, conjugated system (e.g., a benzene (B151609) ring).Engages in pi-pi stacking or hydrophobic interactions with aromatic residues of the target.
Hydrophobic Group (H)A non-polar chemical group.Interacts with hydrophobic pockets in the target's binding site, displacing water molecules.

This table describes common features used in pharmacophore modeling, essential for identifying new potential drug candidates. nih.govnih.gov

Together, these in silico techniques form a synergistic pipeline in drug discovery. A pharmacophore model can be used for an initial rapid screening of large databases, the hits from which can then be subjected to more rigorous molecular docking analysis. nih.gov The most promising candidates can be further evaluated using molecular dynamics simulations to assess the stability of the ligand-protein complex over time, providing a higher level of confidence before committing to chemical synthesis and in vitro testing. semanticscholar.org

Applications of 3,5 Dibromosalicylhydrazide Derivatives

Development of Chemosensors and Biosensors

The hydrazide moiety and the substituted salicylaldehyde (B1680747) framework of 3,5-dibromosalicylhydrazide derivatives provide excellent platforms for designing chemosensors and biosensors. These molecules can be engineered to exhibit high selectivity and sensitivity for various analytes.

Highly Selective Metal Ion Detection (e.g., Cu²⁺)

Derivatives of this compound have been investigated for their potential in detecting metal ions. The strategic placement of donor atoms in the molecular structure allows for specific binding interactions with metal cations. For instance, chemosensors based on related hydrazide derivatives have demonstrated a strong affinity and high selectivity for copper (II) ions (Cu²⁺). jlu.edu.cnnih.gov The binding of Cu²⁺ to these sensors often results in a noticeable change in their optical properties, such as a color change or fluorescence quenching, enabling visual or spectroscopic detection. jlu.edu.cnnih.govnih.gov The design of these sensors typically involves creating a binding pocket that preferentially accommodates Cu²⁺ over other competing metal ions. jlu.edu.cn The sensitivity of these chemosensors can be exceptionally high, with some systems reporting detection limits in the nanomolar range. nih.gov

Sensor TypeTarget IonDetection MethodDetection Limit
Hydrazide-based ChemosensorCu²⁺Colorimetric / Fluorometric46.5 nM nih.gov
BODIPY-based ChemosensorCu²⁺ / Fe³⁺Colorimetric0.63 µM (for Cu²⁺) nih.gov
Pyrazoline-based SensorCu²⁺Fluorescence QuenchingNot Specified jlu.edu.cn

Design of Fluorescent Probes for Environmental and Biological Monitoring

Fluorescent probes are powerful tools for monitoring biological processes and environmental contaminants due to their high sensitivity and ability to provide real-time data. the-innovation.orgnih.gov Derivatives of this compound can be incorporated into fluorescent probe designs. These probes can be tailored to detect specific analytes in complex biological and environmental samples. the-innovation.orgnih.gov The development of such probes is a significant area of research, aiming to create tools for applications like in-vivo imaging and tracking of pollutants. nih.gov The design strategy often involves linking the this compound derivative to a fluorophore, where the binding of a target analyte modulates the fluorescence signal.

Photochromic Materials and Molecular Switches

Photochromic materials can reversibly change their optical properties upon exposure to light of a specific wavelength. This characteristic makes them ideal for applications such as molecular switches, optical data storage, and smart windows.

Photo-Controllable Color Changes in Solution and Solid States

Derivatives containing photo-isomerizable units, such as azobenzene, can be designed to exhibit photochromism. researchgate.net When incorporated into a larger molecular structure with a this compound-like framework, these units can induce significant and reversible color changes in both solution and solid states when irradiated with light. researchgate.net This light-induced transformation typically involves the isomerization of the photochromic unit between two stable states (e.g., trans and cis forms), each possessing a distinct absorption spectrum. rsc.org The ability to function in the solid state is particularly important for the development of practical devices. researchgate.net

Self-Assembly Properties for Morphological Transitions

The integration of photo-responsive units into molecules like this compound derivatives can allow for the photocontrol of self-assembly processes. nih.govnih.gov The geometric changes that occur during photo-isomerization can trigger or disrupt intermolecular interactions, leading to large-scale morphological transitions. nih.gov For example, a molecule might self-assemble into nanofibers in one isomeric state and disassemble or form a different structure in the other. nih.gov This light-driven control over supramolecular architecture is a key principle in creating dynamic and responsive materials. nih.govrsc.org

Advanced Functional Materials Development

The term "advanced functional materials" encompasses materials designed with specific, often novel, properties and functions. wiley.com The chemical versatility of this compound makes it a valuable precursor for synthesizing such materials. By modifying its structure, researchers can fine-tune its electronic, optical, and chemical properties to suit a wide range of applications, from specialized sensors to components in molecular electronics. The ability to combine the sensing capabilities of the hydrazide group with the photo-responsive nature of other chemical moieties opens up possibilities for creating multi-functional materials that can sense and react to their environment in a controlled manner.

Organic Luminescent Materials with Multi-Stimuli Responsiveness

Derivatives of this compound, particularly their Schiff base metal complexes, have demonstrated remarkable potential as organic luminescent materials that can respond to a variety of external stimuli. This multi-stimuli responsiveness, including thermochromism, photochromism, acidochromism, vapochromism, and mechanochromism, stems from the ability of their molecular structure and packing to be altered by external triggers, leading to observable changes in their luminescent properties.

Thermochromism and Photochromism:

Thermochromism, the change in color with temperature, and photochromism, the change in color upon exposure to light, are prominent features of some salicylhydrazide derivatives. While specific data for this compound derivatives is still emerging, studies on related salicylaldehyde hydrazone metal complexes reveal significant changes in their absorption and emission spectra with temperature and light irradiation. For instance, certain Schiff base complexes can switch between a less fluorescent and a highly fluorescent state upon heating or cooling, a property attributed to temperature-induced changes in molecular conformation or aggregation state.

Similarly, photochromic salicylaldehyde hydrazone derivatives can undergo reversible isomerization between two distinct forms with different absorption spectra when irradiated with specific wavelengths of light. This light-induced transformation can be harnessed for applications such as erasable optical data storage and molecular switches.

Acidochromism, Vapochromism, and Mechanochromism:

The luminescence of this compound derivatives can also be sensitive to changes in pH (acidochromism), the presence of volatile organic compounds (vapochromism), and mechanical stress (mechanochromism). Acidochromism is often observed in Schiff base derivatives where the protonation or deprotonation of nitrogen atoms in the hydrazone linkage alters the electronic structure and, consequently, the fluorescence emission.

Vapochromism in related metal complexes has been documented, where the interaction of volatile organic compounds with the crystal lattice of the material leads to a change in its luminescence color. This property is highly desirable for the development of chemical sensors. Mechanochromism, the change in luminescence upon grinding, shearing, or pressing, is another fascinating property. This phenomenon is typically associated with a transition from a crystalline to an amorphous state, or a change in intermolecular interactions within the solid state, leading to a shift in the emission wavelength.

The following table summarizes the typical stimuli-responsive luminescent properties observed in salicylhydrazide-based compounds, providing a basis for the expected behavior of this compound derivatives.

PropertyStimulusObserved ChangePotential Application
Thermochromism TemperatureReversible change in emission color/intensityTemperature sensors, smart windows
Photochromism Light (e.g., UV)Reversible change in absorption/emission spectraOptical data storage, molecular switches
Acidochromism pHChange in fluorescence color/intensitypH sensors, logic gates
Vapochromism Volatile Organic CompoundsChange in luminescence upon exposure to vaporsChemical sensors, "optoelectronic noses"
Mechanochromism Mechanical Force (grinding, pressure)Change in emission color from crystalline to amorphous statePressure sensors, security inks

Applications in Optoelectronics and Information Storage

The unique photophysical properties of this compound derivatives make them promising candidates for applications in optoelectronics and information storage. Their ability to switch between different states with distinct optical properties is the cornerstone of their utility in these fields.

The photochromic behavior of these compounds is particularly relevant for optical data storage. Information can be "written" by irradiating the material with a specific wavelength of light to induce a change in its absorption or emission properties. This information can then be "read" by detecting this change. The process can often be reversed by using a different wavelength of light or by thermal treatment, allowing for rewritable data storage.

Furthermore, the aggregation-induced emission (AIE) properties observed in some related Schiff base compounds are highly advantageous for optoelectronic devices such as organic light-emitting diodes (OLEDs). AIE-active materials are typically non-emissive in solution but become highly luminescent in the aggregated or solid state, which can improve the efficiency of OLEDs.

The development of fluorescent chemosensors is another significant application. The salicylhydrazide backbone can be functionalized to selectively bind with specific metal ions. This binding event can lead to a significant change in the fluorescence of the molecule, allowing for the sensitive and selective detection of target ions. For example, Schiff base derivatives of salicylaldehyde have been shown to act as fluorescent sensors for ions such as Al³⁺.

The table below outlines potential optoelectronic and information storage applications of this compound derivatives based on their photophysical properties.

Application AreaKey PropertyPrinciple of Operation
Optical Data Storage PhotochromismReversible light-induced switching between two states with different optical properties for writing and erasing data.
Organic Light-Emitting Diodes (OLEDs) Aggregation-Induced Emission (AIE)High emission efficiency in the solid state, leading to brighter and more efficient displays.
Fluorescent Chemosensors Selective Ion BindingBinding of a target analyte (e.g., metal ion) induces a change in the fluorescence signal for detection.
Molecular Switches Photochromism/ AcidochromismReversible switching between two or more stable states in response to light or pH changes.

Exploration in Other Chemical and Industrial Processes

Beyond the realm of advanced materials, derivatives of this compound are being explored for their utility in a variety of other chemical and industrial processes. The presence of bromine atoms in their structure suggests potential applications as flame retardants. Brominated compounds are widely used in plastics, textiles, and electronics to reduce flammability.

In the field of coordination chemistry, this compound and its derivatives can act as versatile ligands for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and separation processes. The specific coordination properties of the salicylhydrazide moiety, combined with the electronic effects of the bromine substituents, can lead to the formation of unique and functional supramolecular architectures.

Furthermore, the biological activity of hydrazide-containing compounds is well-documented. While the user instructions exclude detailed discussion of this area, it is worth noting that salicylhydrazide derivatives have been investigated for a range of bio-applications, suggesting a potential avenue for future research into the utility of this compound derivatives in medicinal chemistry and agrochemicals.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 3,5-Dibromosalicylhydrazide Derivatives with Enhanced Properties

The core structure of this compound offers multiple points for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Future synthetic strategies will focus on creating libraries of novel derivatives by introducing a variety of substituents on the phenyl ring, the hydrazide nitrogen, and the phenolic hydroxyl group.

Key synthetic approaches will include:

N-Alkylation and N-Acylation: Introducing diverse alkyl and acyl groups to the hydrazide nitrogen can significantly impact lipophilicity and interaction with biological targets.

Condensation Reactions: Reacting the hydrazide with a wide range of aldehydes and ketones can generate a diverse library of hydrazone derivatives. researchgate.netnih.gov These reactions are often straightforward and allow for the introduction of various heterocyclic and aromatic moieties, which have been shown to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.net

Modifications of the Salicyl Ring: While the dibromo substitution is a key feature, further modifications, such as the introduction of other functional groups, could fine-tune the electronic and steric properties of the molecule.

The design of these new derivatives will be guided by structure-activity relationship (SAR) studies of existing compounds. For instance, research on other classes of compounds has shown that specific substitutions can lead to potent and selective inhibitors of enzymes like 5α-reductase and various kinases. nih.govrsc.org By systematically modifying the this compound scaffold and evaluating the biological activities of the resulting compounds, researchers can identify key structural features required for desired therapeutic effects.

Table 1: Examples of Synthetic Strategies for Derivative Generation

Strategy Reagents Potential Outcome
N'-Arylidenehydrazide Synthesis Aromatic Aldehydes/Ketones Creation of diverse hydrazones with varied electronic and steric properties.
N-Acylation Acyl Chlorides/Anhydrides Introduction of amide functionalities to modulate solubility and hydrogen bonding capabilities.

Advanced Computational Modeling and Machine Learning for Predictive Design and Optimization

To accelerate the drug discovery process and reduce reliance on costly and time-consuming laboratory experiments, advanced computational methods will be indispensable. Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and machine learning algorithms can provide valuable insights into the interactions between this compound derivatives and their biological targets. nih.gov

3D-QSAR and CoMFA: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models that correlate the 3D structural features of molecules with their biological activities. researchgate.net These models can help identify the key steric and electrostatic fields that are important for activity, guiding the design of more potent compounds.

Molecular Docking: Docking simulations can predict the binding modes of this compound derivatives within the active sites of target proteins. rsc.org This information is crucial for understanding the molecular basis of their activity and for designing new derivatives with improved binding affinity and selectivity.

Machine Learning: Machine learning models, such as random forests and support vector machines, can be trained on existing datasets of salicylhydrazide derivatives and their biological activities to predict the activity of new, untested compounds. researchgate.netresearchgate.net This approach can be used to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis and experimental testing.

By integrating these computational approaches, researchers can adopt a more rational and efficient strategy for the design and optimization of this compound-based therapeutic agents.

Exploration of New Biological Targets and Therapeutic Areas for Brominated Salicylhydrazides

The hydrazone functional group is a well-known pharmacophore that imparts a broad range of biological activities. researchgate.netnih.govnih.gov While initial studies may have focused on specific applications, the structural features of this compound suggest its potential relevance in a variety of therapeutic areas.

Future research should aim to screen this compound and its derivatives against a wide panel of biological targets, including:

Kinases: Many kinase inhibitors feature a hinge-binding motif that can be mimicked by the salicylhydrazide scaffold. Exploring its potential as an inhibitor of kinases involved in cancer and inflammatory diseases, such as VEGFR-2, could be a fruitful area of research. rsc.org

Epigenetic Targets: Bromodomains are epigenetic readers that have emerged as important drug targets in cancer and inflammation. researchgate.net The brominated phenyl ring of the scaffold could potentially interact with the acetyl-lysine binding pocket of bromodomains like BRD4 or BPTF. researchgate.net

Infectious Disease Targets: The antimicrobial properties of hydrazones are well-documented. nih.gov Systematic screening against a panel of clinically relevant bacteria, fungi, and viruses could uncover novel anti-infective agents. The stereochemistry of derivatives may play a crucial role in their activity, as seen in related compounds with antimalarial properties. mdpi.com

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Biological Target Rationale
Oncology VEGFR-2, FGFR1, Tubulin The hydrazone and salicyl motifs are present in known anticancer agents. nih.govpensoft.net
Inflammatory Diseases Lipoxygenase, Monoamine Oxidase Hydrazone derivatives have shown anti-inflammatory and CNS activity. nih.govnih.govresearchgate.net

Innovations in Materials Science Utilizing the Unique Features of this compound Scaffolds

The unique structural characteristics of this compound, including its aromatic rings, hydrogen bonding capabilities, and the presence of heavy bromine atoms, make it an interesting building block for novel materials.

Potential applications in materials science include:

Polymer Synthesis: The hydrazide and hydroxyl functionalities can be used for polymerization reactions. For example, it could be incorporated into polyesters or polyamides to create polymers with enhanced thermal stability or flame-retardant properties due to the bromine content. It could also be used in the synthesis of dense 1,2,3-triazole polymers. mdpi.com The principles used to create hypercrosslinked polymers with other salicylic (B10762653) acid derivatives could be applied here. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The salicylhydrazide moiety can act as a ligand to coordinate with metal ions, forming coordination polymers or MOFs. These materials could have applications in catalysis, gas storage, and sensing.

Functional Coatings: The ability of the scaffold to form strong hydrogen bonds and potentially interact with surfaces could be exploited in the development of functional coatings. The bromine atoms may also impart useful properties such as increased refractive index or X-ray absorption. The solvent-slurry coating technique is one method that could be explored for creating such coatings. nih.gov

Sustainable Synthesis and Environmental Impact Assessment of Production Methods

As with any chemical compound intended for widespread use, the environmental impact of its synthesis must be considered. Future research should focus on developing green and sustainable synthetic routes to this compound and its derivatives.

Key principles of green chemistry to be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or supercritical CO2. organic-chemistry.org

Catalysis: Employing efficient and recyclable catalysts to minimize waste and energy consumption. rsc.org This includes the use of natural, biodegradable catalysts like lemon juice, which has been shown to be effective in certain organic syntheses. nih.gov

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted or solar-powered synthesis to reduce the carbon footprint of the production process. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Table 3: Compound Names Mentioned

Compound Name
This compound
3,5-dinitrosalicylic acid

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3,5-Dibromosalicylhydrazide with high purity?

  • Methodological Answer : Optimize the reaction by combining brominated salicylic acid derivatives with hydrazine under controlled pH (4–6) and reflux conditions (80–100°C) in ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization from ethanol. Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to hydrazine) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify characteristic N–H and C=O stretches (3200–3400 cm⁻¹ and 1650–1700 cm⁻¹, respectively). Validate molecular geometry via single-crystal X-ray diffraction (SCXRD) to resolve Br···H–N hydrogen-bonding networks, as demonstrated for analogous hydrazide crystals .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Test polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s hydrogen-bonding propensity. For aqueous solubility, evaluate buffered solutions (pH 2–8) to assess stability under physiological conditions. Use UV-Vis spectroscopy to quantify solubility limits, referencing absorbance at λmax (~280 nm) .

Advanced Research Questions

Q. How do bromine substituents influence the electronic properties and reactivity of this compound compared to non-halogenated analogs?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare with 3,5-dichloro or dimethyl analogs to assess halogen effects on charge transfer and binding affinity. Validate experimentally via cyclic voltammetry .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated hydrazides?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varying halogen positions (e.g., 2,4-dibromo vs. 3,5-dibromo). Use enzyme inhibition assays (e.g., 20α-hydroxysteroid dehydrogenase) to correlate substituent effects with activity. Cross-reference crystallographic data to identify steric or electronic outliers .

Q. How can researchers design a kinetic study to evaluate thermal decomposition pathways of this compound?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under nitrogen. Model decomposition kinetics using the Flynn-Wall-Ozawa method to determine activation energy (Ea). Compare with halogen-free hydrazides to isolate bromine’s role in stability .

Methodological Challenges and Solutions

Q. Why do crystallization attempts of this compound yield polymorphic forms, and how can this be controlled?

  • Answer : Polymorphism arises from flexible hydrogen-bonding motifs. Use solvent-drop grinding with acetonitrile/chloroform mixtures to favor specific packing motifs. Analyze lattice energies via SCXRD and Hirshfeld surfaces to identify dominant intermolecular interactions (e.g., Br···π contacts) .

Q. What spectroscopic techniques best characterize tautomeric equilibria in this compound?

  • Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) in DMSO-d₆ to detect keto-enol tautomerism. Compare chemical shifts with computational predictions (e.g., Gaussian 16) to assign tautomeric populations. Confirm via variable-temperature NMR to observe dynamic equilibria .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromosalicylhydrazide
Reactant of Route 2
Reactant of Route 2
3,5-Dibromosalicylhydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.